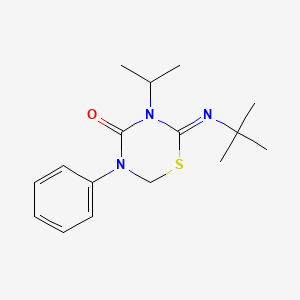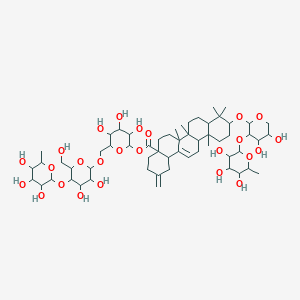
Raceanisodamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Raceanisodamine is a naturally occurring tropane alkaloid derived from the plant Anisodus tanguticus. It is a racemic mixture of anisodamine, which is known for its anticholinergic and α1 adrenergic receptor antagonist properties. This compound has been widely used in traditional Chinese medicine for various therapeutic purposes, including the treatment of acute circulatory shock .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of raceanisodamine involves several steps, starting from the extraction of the alkaloid from Anisodus tanguticus. The process typically includes the following steps:
Extraction: The plant material is extracted using solvents such as ethanol or methanol.
Purification: The crude extract is purified using techniques like column chromatography.
Racemization: The purified anisodamine is then racemized to obtain this compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the extraction and purification processes to ensure high yield and purity. The use of low-toxicity solvents and controlled temperature conditions are crucial to minimize environmental impact and ensure safety .
Analyse Des Réactions Chimiques
Types of Reactions
Raceanisodamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted esters .
Applications De Recherche Scientifique
Raceanisodamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying tropane alkaloids.
Biology: Research on its interaction with cellular membranes and its antioxidant properties.
Medicine: It is primarily used for treating septic shock, circulatory disorders, and organophosphate poisoning.
Industry: Its vasodilating and anti-thrombotic properties make it valuable in pharmaceutical formulations.
Mécanisme D'action
Raceanisodamine exerts its effects through several mechanisms:
Cholinergic Antagonism: It blocks cholinergic receptors, reducing smooth muscle spasms.
Adrenergic Antagonism: It acts as an α1 adrenergic receptor antagonist, leading to vasodilation.
Antioxidant Activity: It protects against free radical-induced cellular damage.
Microcirculation Improvement: It enhances blood flow in microcirculatory systems, which is beneficial in conditions like septic shock.
Comparaison Avec Des Composés Similaires
Raceanisodamine is unique compared to other similar compounds due to its specific combination of cholinergic and adrenergic antagonism. Similar compounds include:
Atropine: Another tropane alkaloid with similar anticholinergic properties but lacks significant adrenergic antagonism.
Scopolamine: Known for its anticholinergic effects but differs in its therapeutic applications.
Hyoscyamine: Similar in structure but used primarily for gastrointestinal disorders.
This compound stands out due to its broad range of therapeutic applications and its dual mechanism of action, making it a valuable compound in both traditional and modern medicine.
Propriétés
Numéro CAS |
85760-60-7 |
|---|---|
Formule moléculaire |
C17H23NO4 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
[(1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13?,14?,15+,16?/m0/s1 |
Clé InChI |
WTQYWNWRJNXDEG-BSMBJXNESA-N |
SMILES isomérique |
CN1[C@H]2CC(C[C@@H]1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
SMILES canonique |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10780567.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10780571.png)
![(2S,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,4R,4aR,6bR,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10780574.png)

![2-[2-[[(4R,6aR,6bS,8aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10780591.png)


![(2E)-2-[(4R,5S,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile](/img/structure/B10780620.png)
![(3E,5S,6R,9E,11S,14S,15R,16S)-5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione](/img/structure/B10780627.png)
![(4R,6aR,6bR,8aS,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B10780634.png)
![(2S,3S,4R,5S,6R)-2-[(2R,3S,5S,6R)-2-[[(3S,4R,4aR,6bR,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10780639.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780655.png)
